(S)-methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate
Overview
Description
(S)-methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a trifluoromethyl group and a hydroxybutyl side chain attached to a benzoate ester. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(4,4,4-trifluorobutyl)benzoic acid and methanol.
Esterification: The benzoic acid derivative undergoes esterification with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Hydroxylation: The trifluorobutyl side chain is then hydroxylated using a suitable oxidizing agent, such as potassium permanganate or osmium tetroxide, to introduce the hydroxy group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification and hydroxylation processes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: 4-(4,4,4-trifluoro-1-oxobutyl)benzoic acid.
Reduction: 4-(4,4,4-trifluoro-1-hydroxybutyl)benzyl alcohol.
Substitution: 4-(4,4,4-trifluoro-1-aminobutyl)benzoate.
Scientific Research Applications
(S)-methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The hydroxy group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate: Lacks the (S)-configuration.
Ethyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate: Has an ethyl ester instead of a methyl ester.
Methyl 4-(4,4,4-trifluorobutyl)benzoate: Lacks the hydroxy group.
Uniqueness
(S)-methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
methyl 4-[(1S)-4,4,4-trifluoro-1-hydroxybutyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c1-18-11(17)9-4-2-8(3-5-9)10(16)6-7-12(13,14)15/h2-5,10,16H,6-7H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLKMELCTUIEJE-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(CCC(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@H](CCC(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10723490 | |
Record name | Methyl 4-[(1S)-4,4,4-trifluoro-1-hydroxybutyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10723490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953422-97-4 | |
Record name | Methyl 4-[(1S)-4,4,4-trifluoro-1-hydroxybutyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10723490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.